4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide
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Overview
Description
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes an iodo-substituted benzene ring and an amidine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) typically involves multiple steps, including the formation of the benzene ring, the introduction of the iodo group, and the attachment of the amidine and phenoxy groups. Common synthetic routes may include:
Formation of the Benzene Ring: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of the Iodo Group: Iodination of the benzene ring can be achieved using reagents like iodine and oxidizing agents.
Attachment of the Amidine Group: The amidine group can be introduced through reactions with suitable amines and nitriles.
Phenoxy Group Attachment: This involves the reaction of the benzene ring with phenol derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxides.
Reduction Products: Reduced forms of the compound with hydrogen addition.
Substitution Products: Compounds with new functional groups replacing the iodo group.
Scientific Research Applications
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the iodo group and amidine moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarboximidamide,4-[3-[4-[6-[4-(aminoiminomethyl)phenoxy]hexyl]-2,3-dioxo-1-piperazinyl]propoxy]-, acetate.
- Benzenecarboximidamide,4-[3-[4-[6-[4-(aminoiminomethyl)phenyl]-1-triazen-1-yl]-, hydrochloride (1:2).
Uniqueness
Benzenecarboximidamide,4-[[6-[4-(aminoiminomethyl)phenoxy]hexyl]oxy]-3-iodo-, hydrochloride (1:2) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The iodo group enhances its reactivity, while the amidine and phenoxy groups contribute to its binding interactions and stability.
Properties
CAS No. |
583-25-5 |
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Molecular Formula |
C20H25IN4O2 |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide |
InChI |
InChI=1S/C20H25IN4O2/c21-17-13-15(20(24)25)7-10-18(17)27-12-4-2-1-3-11-26-16-8-5-14(6-9-16)19(22)23/h5-10,13H,1-4,11-12H2,(H3,22,23)(H3,24,25) |
InChI Key |
DXAJHYNCKDFWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=C(C=C(C=C2)C(=N)N)I |
Origin of Product |
United States |
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